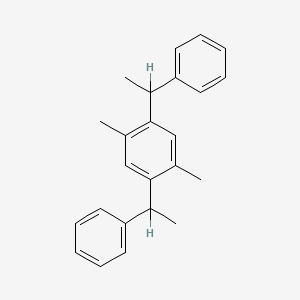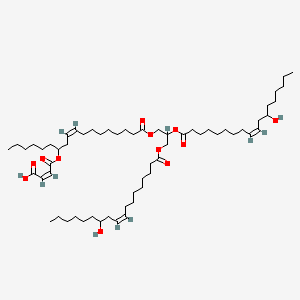
Ricinoleyl monomaleate triglyceride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ricinoleyl monomaleate triglyceride is a compound derived from castor oil, which is a natural oil extracted from the seeds of the castor bean plant, Ricinus communis . This compound is known for its unique chemical structure and properties, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ricinoleyl monomaleate triglyceride typically involves the esterification of ricinoleic acid with maleic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Ricinoleyl monomaleate triglyceride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Ricinoleyl monomaleate triglyceride has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various chemical compounds and materials.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the production of surfactants, lubricants, and other industrial products
Mechanism of Action
The mechanism of action of ricinoleyl monomaleate triglyceride involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical processes, including enzyme activity and cellular signaling pathways. These interactions are mediated by the unique chemical structure of the compound, which allows it to bind to specific molecular targets .
Comparison with Similar Compounds
Similar Compounds
Methyl ricinoleate: A similar compound derived from castor oil, used in various industrial applications.
Methyl 12-hydroxy stearate: Another derivative of castor oil with similar properties and applications
Uniqueness
Ricinoleyl monomaleate triglyceride is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective .
Properties
CAS No. |
228412-48-4 |
|---|---|
Molecular Formula |
C61H106O12 |
Molecular Weight |
1031.5 g/mol |
IUPAC Name |
(Z)-4-[(Z)-18-[2,3-bis[[(Z)-12-hydroxyoctadec-9-enoyl]oxy]propoxy]-18-oxooctadec-9-en-7-yl]oxy-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C61H106O12/c1-4-7-10-31-40-53(62)42-33-25-19-13-16-22-28-37-46-58(66)70-51-56(73-60(68)48-39-30-24-17-14-20-26-34-43-54(63)41-32-11-8-5-2)52-71-59(67)47-38-29-23-18-15-21-27-36-45-55(44-35-12-9-6-3)72-61(69)50-49-57(64)65/h25-27,33-34,36,49-50,53-56,62-63H,4-24,28-32,35,37-48,51-52H2,1-3H3,(H,64,65)/b33-25-,34-26-,36-27-,50-49- |
InChI Key |
DDPKRUJMDMNPFK-GGNKOBOLSA-N |
Isomeric SMILES |
CCCCCCC(C/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CC(CCCCCC)OC(=O)/C=C\C(=O)O)OC(=O)CCCCCCC/C=C\CC(CCCCCC)O)O |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC(CCCCCC)OC(=O)C=CC(=O)O)OC(=O)CCCCCCCC=CCC(CCCCCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


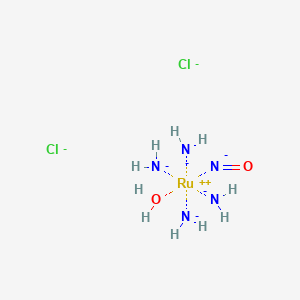
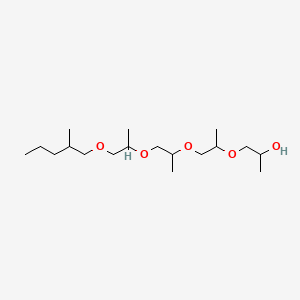
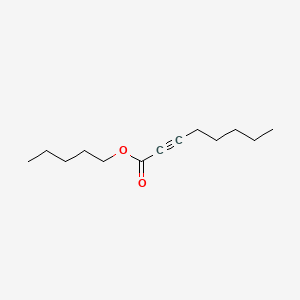
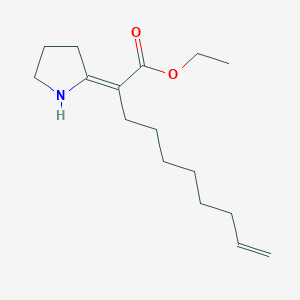
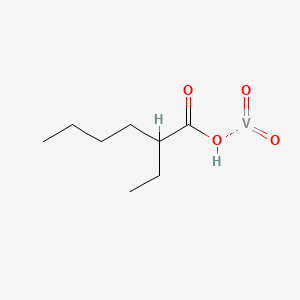
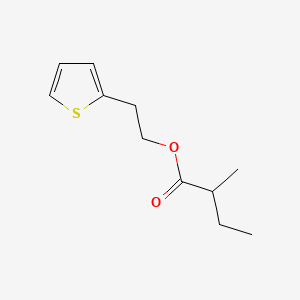
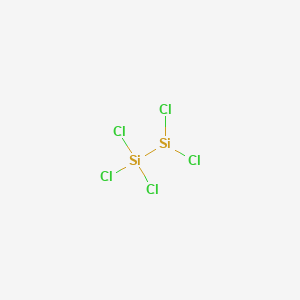
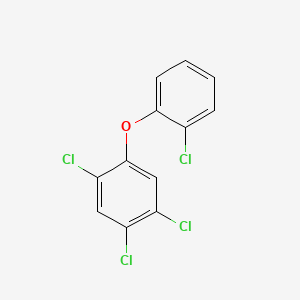
![(2R,3S,4S,5S,6R)-2-[(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-4-hydroxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12657875.png)
